![molecular formula C12H20N4O2 B13183348 (Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13183348.png)
(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a complex organic compound featuring a triazole ring, a methoxypropyl group, and an oxolan-3-ylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace one functional group with another, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or ester.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its triazole ring, which is known to interact with various biological targets.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The triazole ring is a common motif in many pharmaceuticals, making this compound a valuable starting point for drug development .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of (Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. This interaction can lead to the inhibition or activation of specific biological processes, making it a versatile compound for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Oxolan-3-yl)methyl-1H-1,2,3-triazole: Similar in structure but lacks the methoxypropyl group.
3-Methoxypropyl-1H-1,2,3-triazole: Similar but lacks the oxolan-3-ylmethyl group.
(Z)-1-(Oxolan-3-yl)methylidene-1H-1,2,3-triazole: Similar but lacks the methoxypropyl group.
Uniqueness
(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. The presence of both the methoxypropyl and oxolan-3-ylmethyl groups enhances its chemical reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C12H20N4O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C12H20N4O2/c1-17-5-2-4-13-7-12-9-16(15-14-12)8-11-3-6-18-10-11/h7,9,11H,2-6,8,10H2,1H3 |
Clé InChI |
KXLOSTRCSFVPSP-UHFFFAOYSA-N |
SMILES canonique |
COCCCN=CC1=CN(N=N1)CC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
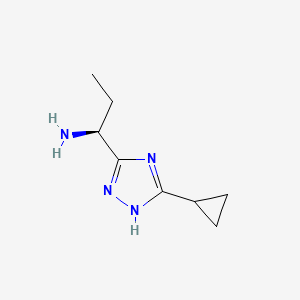
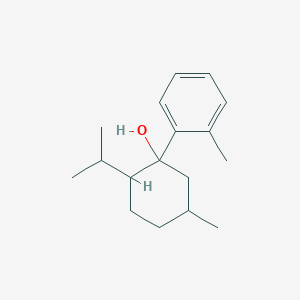
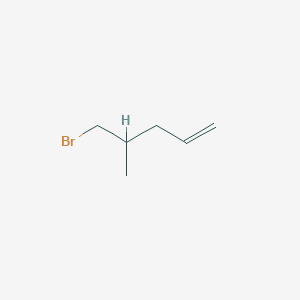
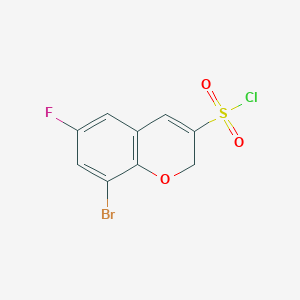
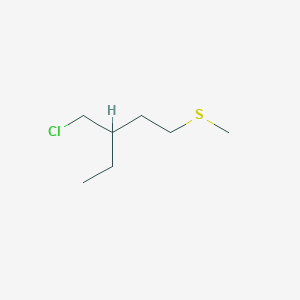
![2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)
![N-[(3R)-piperidin-3-yl]methanesulfonamide](/img/structure/B13183311.png)
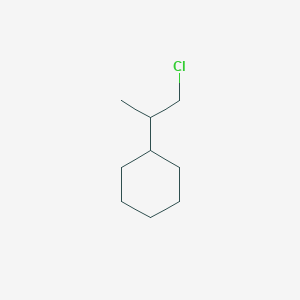

propylamine](/img/structure/B13183333.png)
![1-[(5-Nitrothien-2-YL)carbonyl]piperazine](/img/structure/B13183341.png)

